molecular formula C12H16FNO B1287848 (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 889939-78-0

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B1287848
CAS RN: 889939-78-0
M. Wt: 209.26 g/mol
InChI Key: GHWCDYSBZXDILZ-UHFFFAOYSA-N
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Description

The compound "(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and the use of specific reagents to introduce functional groups. For instance, the synthesis of dicarboxylic acid amides and diamides based on a similar compound, [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, was achieved through condensation with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate and diethyl oxalate . This suggests that similar strategies could be employed for the synthesis of "(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine," potentially involving the use of fluorinated reagents to introduce the 2-fluorophenyl group.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds with similar frameworks have been investigated using both experimental and theoretical methods, such as FT-IR spectroscopy and computational chemistry software packages . The geometrical parameters derived from these studies are often in agreement with X-ray diffraction (XRD) data, indicating the reliability of these methods in determining the structure of such compounds. The molecular structure of "(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine" would likely show similar characteristics and could be analyzed using these techniques.

Chemical Reactions Analysis

The reactivity of compounds within this class can be inferred from molecular docking studies and analyses of charge transfer within the molecule. For example, the fluorine atom attached to the benzene ring in related compounds has been found to be crucial for binding, suggesting that it may play a significant role in the chemical reactivity of the compound . Additionally, the presence of a carbonyl group in similar molecules has been identified as the most reactive part due to its electronegativity . These insights can be applied to predict the reactivity of "(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The HOMO-LUMO analysis is a common method used to determine the charge transfer within a molecule, which in turn can influence properties such as polarity and reactivity . The molecular electrostatic potential (MEP) analysis provides information on the distribution of charges across the molecule, which is essential for understanding its physical properties and interactions with other molecules . The first hyperpolarizability is another property that is calculated to assess the role of a compound in nonlinear optics . These analyses would be relevant for "(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine" to predict its behavior in different environments and potential applications.

properties

IUPAC Name

[4-(2-fluorophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWCDYSBZXDILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589853
Record name 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889939-78-0
Record name 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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